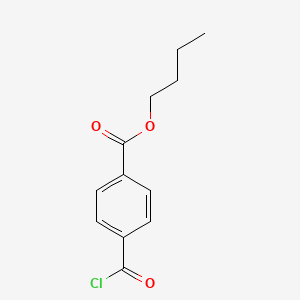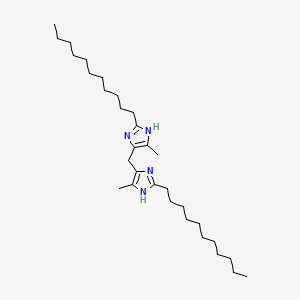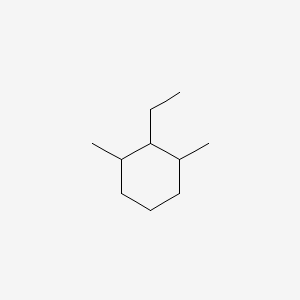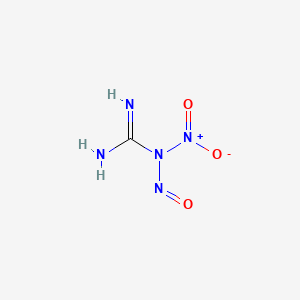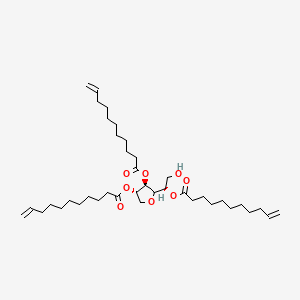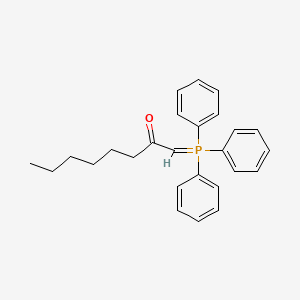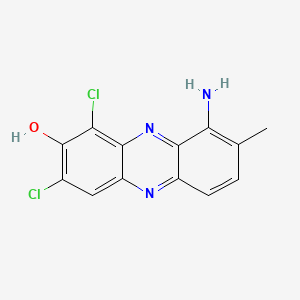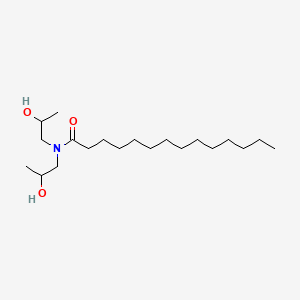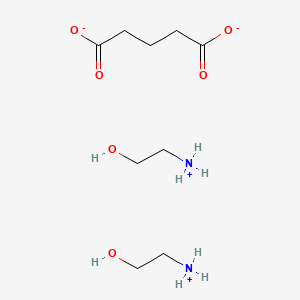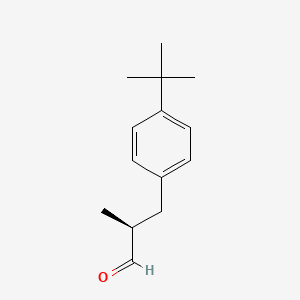
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzylcarbamoyl Intermediate: This step involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form the fluorobenzylcarbamoyl intermediate.
Introduction of the Boronic Acid Group: The intermediate is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays due to its boronic acid moiety, which can interact with diols in biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting enzymes or receptors with boronic acid binding sites.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various biological and chemical processes:
Molecular Targets: Enzymes with active site serine residues, such as proteases, can be inhibited by the boronic acid group through the formation of a covalent adduct.
Pathways Involved: The compound can modulate signaling pathways by interacting with key enzymes or receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid: Similar structure but with a methoxycarbonyl group instead of the carbamoyl moiety.
4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid: Similar structure but with a methylcarbamoyl group and different fluorine substitution pattern.
3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid: Contains a pyridylcarbamoyl group instead of the benzylcarbamoyl group.
Uniqueness
3-Fluoro-5-(4-fluorobenzylcarbamoyl)benzeneboronic acid is unique due to the presence of both fluorine atoms and the benzylcarbamoyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H12BF2NO3 |
|---|---|
Peso molecular |
291.06 g/mol |
Nombre IUPAC |
[3-fluoro-5-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H12BF2NO3/c16-12-3-1-9(2-4-12)8-18-14(19)10-5-11(15(20)21)7-13(17)6-10/h1-7,20-21H,8H2,(H,18,19) |
Clave InChI |
IRXJPJALZQZJSS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


